N,N'-benzene-1,3-diylbis(5-nitrofuran-2-carboxamide)
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Overview
Description
N,N’-benzene-1,3-diylbis(5-nitrofuran-2-carboxamide) is a complex organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of N,N’-benzene-1,3-diylbis(5-nitrofuran-2-carboxamide) consists of a benzene ring substituted with two 5-nitrofuran-2-carboxamide groups at the 1 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-benzene-1,3-diylbis(5-nitrofuran-2-carboxamide) typically involves the nitration of furan derivatives followed by amide formation. One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then converted to the corresponding carboxylic acid. This acid is then reacted with an appropriate amine to form the carboxamide .
Industrial Production Methods
Industrial production of N,N’-benzene-1,3-diylbis(5-nitrofuran-2-carboxamide) follows similar synthetic routes but on a larger scale. The process involves the use of nitrating agents such as nitric acid and acetic anhydride, followed by amide formation under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,N’-benzene-1,3-diylbis(5-nitrofuran-2-carboxamide) undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso or hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitrofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against gram-positive and gram-negative bacteria.
Medicine: Explored for its potential use as an antibacterial and antifungal agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-benzene-1,3-diylbis(5-nitrofuran-2-carboxamide) involves its reduction by bacterial nitroreductases to form reactive intermediates. These intermediates can interact with bacterial DNA, RNA, and proteins, leading to the inhibition of essential cellular processes and ultimately causing cell death . The compound targets multiple pathways, making it effective against a broad range of microorganisms .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: A well-known nitrofuran antibiotic used to treat urinary tract infections.
Nitrofurazone: Used as a topical antibacterial agent.
Furazolidone: Employed in the treatment of bacterial diarrhea and Helicobacter pylori infections.
Uniqueness
N,N’-benzene-1,3-diylbis(5-nitrofuran-2-carboxamide) is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its dual nitrofuran groups enhance its antimicrobial activity and broaden its spectrum of action compared to other nitrofuran derivatives .
Properties
Molecular Formula |
C16H10N4O8 |
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Molecular Weight |
386.27 g/mol |
IUPAC Name |
5-nitro-N-[3-[(5-nitrofuran-2-carbonyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H10N4O8/c21-15(11-4-6-13(27-11)19(23)24)17-9-2-1-3-10(8-9)18-16(22)12-5-7-14(28-12)20(25)26/h1-8H,(H,17,21)(H,18,22) |
InChI Key |
IWZPCFQGPRZNSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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